N-(1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with potential applications in pharmaceuticals. This compound is characterized by its unique molecular structure and specific functional groups, which contribute to its biological activity. The compound's CAS number is 477600-73-0, and it is classified as an active pharmaceutical ingredient (API) used in various medicinal formulations.
N-(1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine falls under the category of piperidine derivatives. It is recognized for its potential therapeutic properties, particularly in the treatment of neurological disorders and as a possible candidate for drug development due to its structural characteristics.
The synthesis of N-(1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. Common methods include:
The synthetic pathway may require specific conditions such as temperature control, solvent selection, and reaction time optimization to ensure high yield and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to monitor the progress of the synthesis and confirm the identity of intermediates.
The molecular formula for N-(1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is C27H31N5O2S, indicating a complex structure with multiple rings and functional groups. The compound features:
The molecular weight is approximately 485.64 g/mol. Structural representations can be visualized using software tools that depict 2D or 3D conformations based on computational chemistry methods.
This compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of conditions such as pH and temperature to optimize yields and minimize side reactions. Kinetics studies may be performed to understand reaction rates and mechanisms.
The mechanism of action for N-(1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine primarily involves interaction with specific biological targets within the central nervous system. It may act as a modulator of neurotransmitter systems or influence receptor activity.
Research indicates that compounds with similar structures often exhibit affinity for dopamine receptors or serotonin receptors, suggesting potential applications in treating mood disorders or neurodegenerative diseases.
The compound is typically a solid at room temperature, with physical properties such as:
Key chemical properties include:
Relevant analytical methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide insights into thermal stability and phase transitions.
N-(1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine holds promise in various scientific applications:
The synthesis of N-(1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (C₂₇H₃₁N₅O₂S) relies on convergent strategies coupling two heterocyclic units: the 7-tosyl-pyrrolo[2,3-d]pyrimidine core and the (3R,4R)-1-benzyl-4-methylpiperidine moiety. A representative pathway begins with the preparation of 4-chloro-7tosyl-7H-pyrrolo[2,3-d]pyrimidine through sulfonation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using p-toluenesulfonyl chloride (tosyl chloride) in anhydrous dichloromethane with triethylamine as a base [2] [3]. The piperidine segment is synthesized via reductive amination of 1-benzyl-4-methylpiperidin-3-one using sodium cyanoborohydride, yielding racemic 1-benzyl-N,4-dimethylpiperidin-3-amine. This intermediate undergoes kinetic resolution with L-tartaric acid to isolate the (3R,4R)-stereoisomer [7]. Final coupling occurs through an SNAr reaction, where the piperidine’s tertiary amine displaces the chlorine at the C4 position of the tosylated pyrrolopyrimidine under reflux in n-butanol with potassium carbonate [2] [6].
Table 1: Key Synthetic Steps for Core Scaffold Assembly
Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
---|---|---|---|
1 | Tosylation | Tosyl chloride, Et₃N, DCM, 0°C→RT | 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |
2 | Reductive Amination | 1-benzyl-4-methylpiperidin-3-one, NaBH₃CN, MeOH | Racemic 1-benzyl-N,4-dimethylpiperidin-3-amine |
3 | Stereochemical Resolution | L-Tartaric acid, i-PrOH, reflux | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine |
4 | Coupling | K₂CO₃, n-BuOH, reflux, 12h | Target compound |
Achieving the requisite (3R,4R) configuration in the piperidine segment demands enantioselective techniques. Chiral resolution remains the most scalable method: treatment of racemic 1-benzyl-N,4-dimethylpiperidin-3-amine with L-tartaric acid in refluxing isopropanol yields the (3R,4R)-tartrate salt as a crystalline solid with >99% diastereomeric excess (de) after recrystallization [7]. Alternatively, asymmetric hydrogenation of enamines derived from 1-benzyl-4-methylpiperidin-3-one using rhodium-(R,R)-Et-DuPhos catalysts achieves up to 92% enantiomeric excess (ee) [6]. The trans relative stereochemistry is confirmed via X-ray crystallography of resolved intermediates, revealing a diequatorial orientation of the C3-methyl and C4-amine substituents [5]. This geometry minimizes steric hindrance during subsequent coupling to the pyrrolopyrimidine system.
Table 2: Comparison of Stereoselective Methods for Piperidine Synthesis
Method | Reagents/Conditions | Stereochemical Outcome | Yield | Advantages |
---|---|---|---|---|
Diastereomeric Salt Resolution | L-Tartaric acid, i-PrOH, reflux | >99% de | 35–40% (per cycle) | Scalable, cost-effective |
Asymmetric Hydrogenation | [Rh((R,R)-Et-DuPhos)(COD)]OTf, H₂ (50 psi), MeOH | 88–92% ee | 75% | Higher atom economy |
Enzymatic Resolution | Lipase B, vinyl acetate, THF | 95% ee | 30% | Mild conditions |
Tosylation at the N7 position of pyrrolo[2,3-d]pyrimidine serves dual purposes: it protects the pyrrole nitrogen during C4 amination and enhances electrophilicity at C4 for nucleophilic substitution. Optimal tosylation employs 1.1 equivalents of tosyl chloride in dichloromethane at 0°C with slow addition of triethylamine (3.0 eq) to minimize O-tosylation byproducts [2] [3]. The reaction progresses quantitatively within 2 hours, monitored by TLC (Rf 0.5 in 3:1 hexane:ethyl acetate). Subsequent C4 amination requires rigorous anhydrous conditions; traces of water hydrolyze the C4–Cl bond, forming a carbonyl impurity [3]. For the target compound, tosyl group retention is critical as it prevents N-alkylation side reactions during piperidine coupling. Post-coupling deprotection studies confirm that the tosyl group remains intact under basic SNAr conditions (K₂CO₃, n-BuOH) but may be cleaved with concentrated HBr/acetic acid if needed [6].
Table 3: Tosylation Optimization Parameters
Parameter | Suboptimal Conditions | Optimized Conditions | Impact on Yield/Purity |
---|---|---|---|
Base | Pyridine | Triethylamine | Reduces O-tosylation from 15% to <2% |
Solvent | THF | Dichloromethane | Faster reaction (2h vs. 8h), higher solubility |
Temperature | 25°C | 0°C → RT | Suppresses di-tosylation |
Equivalents of TsCl | 2.0 eq | 1.1 eq | Minimizes purification challenges |
CAS No.: 13052-73-8
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6